molecular formula C6H8O2S B6601995 methyl2,5-dihydrothiophene-2-carboxylate CAS No. 74373-07-2

methyl2,5-dihydrothiophene-2-carboxylate

Cat. No.: B6601995
CAS No.: 74373-07-2
M. Wt: 144.19 g/mol
InChI Key: CGXSPVQDFYVYOP-UHFFFAOYSA-N
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Description

Methyl 2,5-dihydrothiophene-2-carboxylate is a heterocyclic compound with the molecular formula C6H8O2S It is a derivative of thiophene, a five-membered ring containing one sulfur atom

Scientific Research Applications

Methyl 2,5-dihydrothiophene-2-carboxylate has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2,5-dihydrothiophene-2-carboxylate can be synthesized through several methods. One common approach involves the condensation of thioglycolic acid derivatives with α,β-unsaturated esters under basic conditions. This reaction typically proceeds via a Michael addition followed by cyclization to form the thiophene ring .

Industrial Production Methods

In industrial settings, the synthesis of methyl 2,5-dihydrothiophene-2-carboxylate often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out under an inert atmosphere to prevent oxidation and degradation of the product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,5-dihydrothiophene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted thiophenes, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism by which methyl 2,5-dihydrothiophene-2-carboxylate exerts its effects depends on the specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to modulate their activity. The exact pathways involved are still under investigation, but it is believed that the compound’s unique structure allows it to engage in specific interactions with biological macromolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2,5-dihydrothiophene-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry .

Properties

IUPAC Name

methyl 2,5-dihydrothiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O2S/c1-8-6(7)5-3-2-4-9-5/h2-3,5H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGXSPVQDFYVYOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C=CCS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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